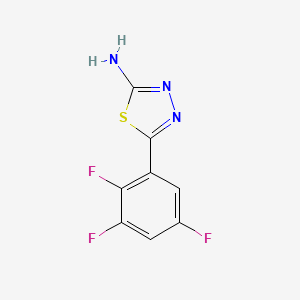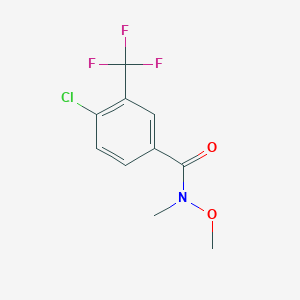
4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and Biosynth provide high-quality reference standards for pharmaceutical testing and other applications .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various compounds.
Biology: Employed in biochemical assays and studies.
Medicine: Utilized in pharmaceutical testing and drug development.
Industry: Applied in the production of high-purity chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: Known for its use in treating methanol and ethylene glycol poisoning.
Imidazoles: A class of compounds with various applications in pharmaceuticals and agrochemicals.
Uniqueness
4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride stands out due to its unique blend of reactivity and stability, making it a valuable building block in chemical synthesis .
Properties
Molecular Formula |
C7H11ClN4O |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-acetyl-5-methylpyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H10N4O.ClH/c1-4-6(5(2)12)3-10-11(4)7(8)9;/h3H,1-2H3,(H3,8,9);1H |
InChI Key |
ATBCDQWAKUKVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(=N)N)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)



![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)





![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)

